molecular formula C4HBr2ClO2S2 B3386161 2,5-dibromothiophene-3-sulfonyl Chloride CAS No. 70374-40-2

2,5-dibromothiophene-3-sulfonyl Chloride

Cat. No.: B3386161
CAS No.: 70374-40-2
M. Wt: 340.4 g/mol
InChI Key: NXEZMVJAZXKXHR-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-sulfonyl chloride is a halogenated thiophene derivative featuring a sulfonyl chloride (-SO₂Cl) functional group at the 3-position and bromine atoms at the 2- and 5-positions of the thiophene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. The bromine substituents enhance electrophilic reactivity, making it valuable in cross-coupling reactions and material science applications.

Properties

IUPAC Name

2,5-dibromothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZMVJAZXKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406956
Record name 2,5-dibromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70374-40-2
Record name 2,5-Dibromo-3-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70374-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dibromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonyl Chloride typically involves the bromination of thiophene followed by sulfonylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiophene-3-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromothiophene-3-sulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

4-Bromo-2,5-dichlorothiophene-3-sulfonyl Chloride

Structural and Functional Differences :

  • Substituents : Unlike 2,5-dibromothiophene-3-sulfonyl chloride, this analog features a bromine atom at the 4-position and chlorine atoms at the 2- and 5-positions on the thiophene ring. The sulfonyl chloride group remains at the 3-position.
  • Molecular Weight : The dichloro-bromo derivative has a molecular weight of 329.44 g/mol (calculated from C₄BrCl₃O₂S₂), whereas the dibromo analog would theoretically have a higher molecular weight (~372.74 g/mol) due to bromine’s greater atomic mass compared to chlorine.
  • Commercial Availability : This compound is readily available from suppliers such as Thermo Scientific and Chemos (CAS: 166964-36-9) .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride

Core Structural Differences :

  • Backbone : This compound substitutes the thiophene ring with a benzene ring and replaces the sulfonyl chloride with a benzoyl chloride (-COCl) group.
  • Substituents : The benzene ring contains a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position.
  • Applications : As a benzoyl chloride, it is more likely to participate in Friedel-Crafts acylation or amide-forming reactions rather than sulfonylation. The electron-withdrawing -CF₃ group enhances the electrophilicity of the carbonyl carbon .

Data Table: Comparative Overview

Property This compound 4-Bromo-2,5-dichlorothiophene-3-sulfonyl Chloride 3-Chloro-5-(trifluoromethyl)benzoyl Chloride
CAS Number Not Available 166964-36-9 886496-83-9
Molecular Formula C₄Br₂ClO₂S₂ C₄BrCl₃O₂S₂ C₈H₃Cl₂F₃O
Molecular Weight (g/mol) ~372.74 (calculated) 329.44 239.47
Core Structure Thiophene Thiophene Benzene
Key Functional Group Sulfonyl Chloride (-SO₂Cl) Sulfonyl Chloride (-SO₂Cl) Benzoyl Chloride (-COCl)
Substituents 2-Br, 5-Br 4-Br, 2-Cl, 5-Cl 3-Cl, 5-CF₃
Primary Use Sulfonylation reactions Sulfonylation reactions Acylation reactions
Supplier Not Specified Thermo Scientific, Chemos Not Specified

Key Research Findings and Implications

  • Synthetic Utility : The dichloro-bromo analog’s commercial availability (CAS: 166964-36-9) suggests its broader application in medicinal chemistry, though its reduced molecular weight may limit its utility in heavy-atom crystallization studies compared to the dibromo derivative.
  • Safety Considerations : Hazard data for these compounds are sparsely documented in the provided evidence. For example, 3-chloro-5-(trifluoromethyl)benzoyl chloride lacks GHS classification details , underscoring the need for cautious handling.

Biological Activity

2,5-Dibromothiophene-3-sulfonyl chloride is a sulfonyl chloride derivative of dibromothiophene, a compound known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C6H3Br2ClO2S
  • CAS Number : 70374-40-2
  • Molecular Weight : 297.97 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various biological pathways, making it a candidate for drug development.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thereby altering their function.
  • Receptor Interaction : It can bind to various receptors, potentially influencing signal transduction pathways.
  • Cytotoxicity : Studies have shown that related thiophene compounds exhibit cytotoxic effects on cancer cell lines through apoptosis induction.

Anticancer Activity

Research indicates that thiophene derivatives possess significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to induce apoptosis in non-small cell lung cancer (NSCLC) cells through mitochondrial pathways .

CompoundIC50 (µM)Mechanism
This compoundTBDPotentially induces apoptosis
Related thiophenes21.09Cytotoxicity via mitochondrial pathway

Anti-inflammatory Effects

Thiophenes have been reported to exhibit anti-inflammatory properties. For example, certain thiophene derivatives inhibited nitric oxide production in LPS-stimulated microglial cells, suggesting a potential therapeutic role in neuroinflammation .

CompoundIC50 (µM)Target
2-(3,4-Dihydroxybut-1-ynyl)-5-(penta-1,3-diynyl)thiophene2.5NO production
Quercetin16.3Reference compound

Synthesis and Reactions

The synthesis of this compound typically involves the bromination of thiophene followed by sulfonation and chlorination steps. This synthetic route is crucial for obtaining the compound in sufficient purity for biological testing.

Synthetic Route Overview:

  • Bromination of thiophene.
  • Sulfonation using sulfonyl chlorides.
  • Purification through column chromatography.

Safety and Handling

Due to its reactivity as a sulfonyl chloride, safety measures should be implemented when handling this compound:

  • Inhalation : Move to fresh air; seek medical attention if symptoms persist.
  • Skin Contact : Wash thoroughly with soap and water; consult a physician if irritation occurs.
  • Eye Contact : Rinse with water for at least 15 minutes; seek medical advice.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,5-dibromothiophene-3-sulfonyl Chloride

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